molecular formula C7H9F3N2O B13034684 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B13034684
M. Wt: 194.15 g/mol
InChI Key: NIXYOHBANBPRFL-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-(trifluoromethyl)-1H-pyrazole with a suitable propanol derivative. One common method includes the use of 1-bromopropane as a starting material, which undergoes nucleophilic substitution with the pyrazole compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanal or 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanone.

    Reduction: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propane.

    Substitution: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propyl halides or esters.

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-ol

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12)

InChI Key

NIXYOHBANBPRFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCCO

Origin of Product

United States

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